molecular formula C18H15ClN2S B3121719 Etoricoxib impurity Q CAS No. 292067-97-1

Etoricoxib impurity Q

Katalognummer: B3121719
CAS-Nummer: 292067-97-1
Molekulargewicht: 326.8 g/mol
InChI-Schlüssel: XHBSMUXOJQIJEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vergleich Mit ähnlichen Verbindungen

Etoricoxib impurity Q can be compared with other impurities formed during the synthesis of Etoricoxib, such as impurity-04 and impurity-05A . While all these impurities share some structural similarities, impurity Q is unique in its specific formation pathway and chemical properties . The comparison highlights the importance of monitoring and controlling different impurities to ensure the overall quality of the pharmaceutical product .

List of Similar Compounds:
  • Impurity-04
  • Impurity-05A

Conclusion

This compound is a significant byproduct in the synthesis of Etoricoxib, with various scientific research applications and a well-defined mechanism of action. Understanding its preparation methods, chemical reactions, and comparison with similar compounds is crucial for ensuring the safety and efficacy of Etoricoxib-containing products.

Biologische Aktivität

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties. However, the presence of impurities, particularly "Etoricoxib impurity Q," raises concerns regarding its biological activity, safety, and efficacy. This article delves into the biological activity of this compound, drawing on diverse research findings and case studies.

Overview of Etoricoxib and Its Impurities

Etoricoxib primarily functions by inhibiting the COX-2 enzyme, leading to decreased production of prostaglandins, which are responsible for pain and inflammation. While the main compound is effective in treating conditions such as osteoarthritis and rheumatoid arthritis, impurities can arise during synthesis or storage, potentially affecting drug performance and patient safety .

Types of Impurities:

  • Organic Impurities: These include starting materials, reagents, intermediates, and degradation products.
  • Inorganic Impurities: Heavy metals and catalysts that may be present.
  • Residual Solvents: Traces of solvents used in manufacturing processes.

This compound's specific mechanism of action remains less understood compared to the parent compound. However, it is hypothesized that impurities may exhibit altered pharmacodynamics due to changes in molecular structure. For instance, impurities can potentially modulate COX-2 inhibition or interact with other biological pathways, affecting overall efficacy and safety .

Case Studies and Research Findings

  • Pharmacokinetics : A study demonstrated that the pharmacokinetic profile of etoricoxib can be influenced by its impurities. The presence of impurity Q may alter absorption rates or bioavailability, leading to variations in therapeutic outcomes .
  • Toxicological Assessments : Research has indicated that certain impurities can exhibit toxic effects at high concentrations. For example, some etoricoxib-related impurities have shown potential carcinogenic properties in animal models .
  • Analytical Methods : Various studies have employed high-performance liquid chromatography (HPLC) to analyze etoricoxib and its impurities. The detection limits for impurity Q were established through rigorous validation processes, ensuring that even trace amounts could be quantified accurately .

Table 1: Comparison of Biological Activities

ParameterEtoricoxibThis compound
COX-2 Inhibition (IC50)1.1 ± 0.1 μMUnknown
Bioavailability100%Potentially altered
Half-life22 hoursUnknown
ToxicityLowPotentially higher

Table 2: HPLC Analysis Results

AnalyteLLOD (μg/mL)LLOQ (μg/mL)Concentration in Sample (μg/mL)
Etoricoxib5.0816.94300
Impurity QTBDTBDTBD

Eigenschaften

IUPAC Name

5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfanylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(22-2)8-6-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBSMUXOJQIJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etoricoxib impurity Q
Reactant of Route 2
Etoricoxib impurity Q
Reactant of Route 3
Reactant of Route 3
Etoricoxib impurity Q
Reactant of Route 4
Reactant of Route 4
Etoricoxib impurity Q
Reactant of Route 5
Reactant of Route 5
Etoricoxib impurity Q
Reactant of Route 6
Reactant of Route 6
Etoricoxib impurity Q

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.